Cas no 22510-31-2 (4-(3-Chloro-4-fluorophenyl)phenol)
4-(3-Chloro-4-fluorophenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol
- [1,1'-Biphenyl]-4-ol, 3'-chloro-4'-fluoro-
- 4-(4'-fluoro-3'-chloro-phenyl)phenol
- 22510-31-2
- XAA51031
- DB-394495
- 4-(3-CHLORO-4-FLUOROPHENYL)PHENOL
- SCHEMBL4827728
- 3-Chloro-4-fluoro-4'-hydroxybiphenyl
- BS-27879
- MFCD11931984
- CS-0209644
- 3'-Chloro-4'-fluoro[1,1'-biphenyl]-4-ol
- AKOS015907937
- DTXSID80617115
- 4-(3-Chloro-4-fluorophenyl)phenol
-
- MDL: MFCD11931984
- Inchi: 1S/C12H8ClFO/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H
- InChI Key: JIHMKTVYWHTJCD-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC(=CC=1)O)F
Computed Properties
- Exact Mass: 222.02500
- Monoisotopic Mass: 222.0247707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23000
- LogP: 3.85170
4-(3-Chloro-4-fluorophenyl)phenol Customs Data
- HS CODE:2907199090
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(3-Chloro-4-fluorophenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C585163-100mg |
4-(3-Chloro-4-fluorophenyl)phenol |
22510-31-2 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | C585163-250mg |
4-(3-Chloro-4-fluorophenyl)phenol |
22510-31-2 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | C585163-500mg |
4-(3-Chloro-4-fluorophenyl)phenol |
22510-31-2 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | C585163-1g |
4-(3-Chloro-4-fluorophenyl)phenol |
22510-31-2 | 1g |
$333.00 | 2023-05-18 | ||
| Alichem | A019108772-5g |
3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol |
22510-31-2 | 95% | 5g |
$446.88 | 2023-09-02 | |
| abcr | AB318843-1 g |
4-(3-Chloro-4-fluorophenyl)phenol; 98% |
22510-31-2 | 1g |
€246.00 | 2023-04-26 | ||
| Fluorochem | 217343-1g |
3-Chloro-4-fluoro-4'-hydroxybiphenyl |
22510-31-2 | 95% | 1g |
£394.00 | 2022-03-01 | |
| Fluorochem | 217343-5g |
3-Chloro-4-fluoro-4'-hydroxybiphenyl |
22510-31-2 | 95% | 5g |
£981.00 | 2022-03-01 | |
| abcr | AB318843-1g |
4-(3-Chloro-4-fluorophenyl)phenol, 98%; . |
22510-31-2 | 98% | 1g |
€246.00 | 2025-03-19 | |
| A2B Chem LLC | AF36924-1g |
4-(3-Chloro-4-fluorophenyl)phenol |
22510-31-2 | 98% | 1g |
$1734.00 | 2024-04-20 |
4-(3-Chloro-4-fluorophenyl)phenol Suppliers
4-(3-Chloro-4-fluorophenyl)phenol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-(3-Chloro-4-fluorophenyl)phenol
Introduction to 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol (CAS No. 22510-31-2)
3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol, identified by its Chemical Abstracts Service (CAS) number 22510-31-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This biphenoxy derivative exhibits a unique structural configuration, featuring both chloro and fluoro substituents on a biphenyl core, which imparts distinct chemical properties and biological activities. The compound’s molecular structure, characterized by its aromatic system and functional groups, makes it a valuable scaffold for the development of novel therapeutic agents.
The synthesis of 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The presence of both chlorine and fluorine atoms on the biphenyl ring enhances its reactivity, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, or other synthetic methodologies. These attributes have positioned the compound as a versatile intermediate in the synthesis of more complex molecules.
In recent years, 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol has been explored for its potential pharmacological applications. The biphenyl moiety is known to contribute to binding affinity in drug-like molecules, while the electron-withdrawing nature of chlorine and fluorine substituents can modulate metabolic stability and bioavailability. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to neurological disorders, cancer, and inflammatory conditions.
One of the most compelling aspects of 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol is its role in the development of next-generation kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is often associated with various diseases. The structural features of this compound allow it to interact with specific kinase domains, potentially leading to the discovery of new therapeutic strategies. Researchers have leveraged computational modeling and high-throughput screening techniques to identify analogs of 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol that exhibit enhanced potency and selectivity.
The impact of fluorine substitution on pharmaceutical compounds is well-documented, with fluorinated molecules often demonstrating improved pharmacokinetic profiles. In the case of 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol, the fluorine atom at the 4-position contributes to metabolic stability by resisting hydrolysis under physiological conditions. This characteristic is particularly advantageous for drugs that require prolonged half-lives in vivo. Additionally, the chlorine atom at the 3-position can serve as a handle for further derivatization, allowing chemists to fine-tune the properties of the final drug candidate.
Advances in synthetic methodologies have enabled more efficient production scales for 3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol, making it more accessible for industrial applications. Continuous flow chemistry and microwave-assisted synthesis have been particularly effective in improving yields and reducing reaction times. These innovations not only lower production costs but also minimize waste generation, aligning with green chemistry principles.
The biological activity of 3'-Chloro-4 '-fluoro-[1 , 1' - biphenyl] - 4 - ol has been further investigated through in vitro and in vivo studies. Initial experiments have revealed promising results in terms of anti-inflammatory and antioxidant properties. The compound’s ability to modulate certain signaling pathways may make it a candidate for treating chronic inflammatory diseases or oxidative stress-related disorders. Further research is ongoing to elucidate its mechanism of action and optimize its therapeutic potential.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of 3 '- Chloro - 4' - fluoro - [ 1 , 1' - biphenyl] - 4 - ol as a lead compound. High-resolution spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been instrumental in characterizing its molecular structure and dynamics. These tools provide critical insights into how the compound interacts with biological targets, aiding in the design of more effective derivatives.
The future prospects for 3 '- Chloro - 4' - fluoro - [ 1 , 1' - biphenyl] - 4 - ol are promising, with ongoing studies focusing on its role in drug discovery pipelines. Innovations in artificial intelligence (AI) and machine learning are being employed to predict novel derivatives with enhanced pharmacological properties. These computational approaches complement traditional experimental methods by rapidly screening large libraries of compounds for potential hits.
In conclusion,3 '- Chloro - 4' - fluoro - [ 1 , 1' - biphenyl] - 4 - ol (CAS No. 22510-31-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable building block for developing innovative therapeutic agents. As research continues to uncover new applications for this compound,3 '- Chloro - 4' - fluoro - [ 1 , 1' - biphenyl] - 4 - ol is poised to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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